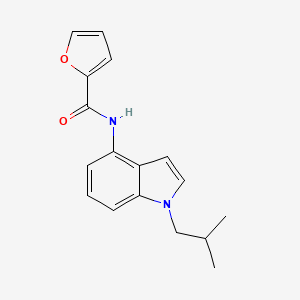

N-(1-isobutyl-1H-indol-4-yl)-2-furamide

CAS No.:

Cat. No.: VC14954740

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O2 |

|---|---|

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | N-[1-(2-methylpropyl)indol-4-yl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C17H18N2O2/c1-12(2)11-19-9-8-13-14(5-3-6-15(13)19)18-17(20)16-7-4-10-21-16/h3-10,12H,11H2,1-2H3,(H,18,20) |

| Standard InChI Key | SLNCAVASEBREFS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CO3 |

Introduction

N-(1-isobutyl-1H-indol-4-yl)-2-furamide is a synthetic organic compound belonging to the indole derivative family. It features a unique structure combining an indole moiety with a furanamide, which contributes to its potential pharmacological properties. This compound is of interest in medicinal chemistry due to its implications in drug design and development, particularly in the realm of bioactive molecules that may exhibit therapeutic potential against diseases such as cancer and neurological disorders.

Synthesis Methods

The synthesis of N-(1-isobutyl-1H-indol-4-yl)-2-furamide typically involves the reaction of 1H-indole derivatives with furfurylamine or related compounds. The reaction conditions, including temperature, solvent choice, and catalyst presence, are crucial for optimizing the yield and purity of the final product.

Biological Activity and Potential Applications

N-(1-isobutyl-1H-indol-4-yl)-2-furamide is classified among bioactive molecules due to its indole and furan components, which are often associated with pharmacologically active compounds. While specific biological activities of this compound are not fully elucidated, indole derivatives generally exhibit potential in modulating enzyme activity and receptor interactions. This suggests potential therapeutic applications, although further research is needed to explore its interactions with biological targets and pathways.

Comparison with Similar Compounds

Compounds with similar structures, such as N-(1-isopropyl-1H-indol-4-yl)-2-furamide, have shown significant biological activity, particularly in cancer research. These compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The structural variations among these compounds can lead to distinct pharmacological profiles, making them valuable for further investigation in drug development.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-isobutyl-1H-indol-4-yl)-2-furamide | Isobutyl on indole, furanamide linkage | Potential therapeutic applications |

| N-(1-isopropyl-1H-indol-4-yl)-2-furamide | Isopropyl on indole, furanamide linkage | Anti-cancer properties |

| N-(1-methyl-1H-indol-4-yl)-2-furamide | Methyl on indole, furanamide linkage | Moderate anti-cancer properties |

Future Research Directions

Future studies on N-(1-isobutyl-1H-indol-4-yl)-2-furamide should focus on elucidating its mechanism of action, exploring its interactions with specific biological targets, and assessing its therapeutic potential in various diseases. Molecular docking studies and in vitro assays can provide valuable insights into its binding modes and affinities with target proteins, which are essential for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume